molecular formula C7H11NO B3248695 (1s)-1-(2-Furyl)propylamine CAS No. 188772-69-2

(1s)-1-(2-Furyl)propylamine

Cat. No.: B3248695
CAS No.: 188772-69-2
M. Wt: 125.17 g/mol
InChI Key: DCBLXBXPRKTLCL-LURJTMIESA-N
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Description

(1s)-1-(2-Furyl)propylamine is an organic compound characterized by the presence of a furan ring attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(2-Furyl)propylamine typically involves the reaction of 2-furylcarbinol with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride to facilitate the conversion of the intermediate compound to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the furan ring is selectively reduced in the presence of a catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(2-Furyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1s)-1-(2-Furyl)propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1s)-1-(2-Furyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Furyl)propanone
  • (2-Furyl)ethanol
  • (2-Furyl)methanol

Uniqueness

(1s)-1-(2-Furyl)propylamine is unique due to its specific stereochemistry and the presence of both a furan ring and an amine group.

Properties

IUPAC Name

(1S)-1-(furan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBLXBXPRKTLCL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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